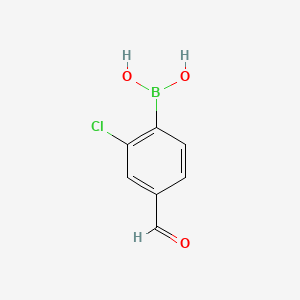
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane is a synthetic organic compound characterized by the presence of two bromophenylsulfonyl groups attached to a diazocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylsulfonyl chloride.
Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving a suitable diamine precursor.
Attachment of Bromophenylsulfonyl Groups: The final step involves the reaction of the diazocane ring with 3-bromophenylsulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenylsulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The diazocane ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different sulfonyl compounds.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfonyl groups and diazocane rings.
Catalysis: It may act as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenylsulfonyl groups can participate in binding interactions, while the diazocane ring provides structural stability.
類似化合物との比較
Similar Compounds
1,5-Bis(4-bromophenylsulfonyl)-1,5-diazocane: Similar structure but with bromine atoms at the 4-position of the phenyl rings.
1,5-Bis(3-chlorophenylsulfonyl)-1,5-diazocane: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane derivatives: Various derivatives with different substituents on the phenyl rings or diazocane ring.
Uniqueness
This compound is unique due to the specific positioning of the bromophenylsulfonyl groups and the presence of the diazocane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
1,5-bis[(3-bromophenyl)sulfonyl]-1,5-diazocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O4S2/c19-15-5-1-7-17(13-15)27(23,24)21-9-3-11-22(12-4-10-21)28(25,26)18-8-2-6-16(20)14-18/h1-2,5-8,13-14H,3-4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSPPCOKWQFGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674935 |
Source


|
| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-31-0 |
Source


|
| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)


![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)









